molecular formula C13H10N2OS2 B408347 N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide CAS No. 312742-77-1

N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No.: B408347
CAS No.: 312742-77-1
M. Wt: 274.4g/mol
InChI Key: YGXTYRLNVYVNMA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 4-position and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-4-2-5-9-11(8)14-13(18-9)15-12(16)10-6-3-7-17-10/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXTYRLNVYVNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the benzothiazole ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the carboxamide group.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of benzothiazole, including N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, exhibit promising antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Case Study : In a study focused on the synthesis of benzothiazine-based bisamide derivatives, several compounds demonstrated potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. The molecular modeling suggested that these compounds could bind effectively to bacterial peptide deformylase (PDF), inhibiting its function and thus bacterial growth .

Anticancer Potential

Benzothiazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Research Findings : A recent study highlighted that certain benzothiazole derivatives could inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through the activation of specific signaling pathways . This suggests that this compound may have similar effects and warrants further investigation.

Fungicidal Properties

The compound's structural characteristics suggest potential fungicidal applications. Benzothiazole derivatives are known to exhibit antifungal activity, making them suitable candidates for agricultural fungicides.

Case Study : Research has demonstrated that benzothiazole compounds can inhibit the growth of various plant pathogens. For example, studies have shown effective control over Fusarium species, which are notorious for causing crop diseases . This opens avenues for developing environmentally friendly agricultural treatments using this compound.

Photophysical Properties

The unique electronic properties of this compound make it a candidate for use in organic electronics and photonic devices.

Research Insights : Studies have indicated that compounds with similar structures exhibit interesting photophysical properties, such as fluorescence and charge transport capabilities . These properties are essential for applications in organic light-emitting diodes (OLEDs) and solar cells.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntibacterial agentsEffective against Staphylococcus aureus
Anticancer agentsInduces apoptosis in cancer cells
Agricultural ScienceFungicidesControls Fusarium species effectively
Material ScienceOrganic electronicsExhibits fluorescence suitable for OLEDs

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π stacking interactions, while the thiophene ring can participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide This analog replaces the thiophene with a tetrahydrothiophene ring, introducing conformational flexibility. Unlike the planar thiophene, the saturated tetrahydrothiophene may reduce aromatic interactions but improve solubility.
  • N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II)
    Substituting thiophene with a biphenyl group significantly increases steric bulk and aromatic surface area. This modification enhanced diuretic activity in vivo, attributed to stronger hydrophobic interactions with target proteins .

Modifications to the Carboxamide Moiety

  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
    Replacing thiophene with a 4-methylpiperazine-linked acetamide introduces basicity and hydrogen-bonding capacity. This derivative exhibited anticancer activity, likely due to improved solubility and target engagement via the piperazine nitrogen .
  • N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
    This compound features a bromophenyl and trifluoromethylphenyl-thiazole substituent. The electron-withdrawing groups enhance metabolic stability, while the thiazole ring may mimic thiophene’s π-stacking capacity but with altered electronic properties .

Pharmacological Activity Comparison

Compound Structural Features Biological Activity Key Data
Target Compound 4-Me-benzothiazole, thiophene-amide Not explicitly reported N/A
N-[4-(6-Me-BTZ)-Ph]tetrahydrothio. Tetrahydrothiophene-amide Inhibitor (unspecified) IC₅₀ ~25–27 μmol/L (analogs)
BZ-IV Piperazine-acetamide Anticancer Synthesized and tested in vitro
Compound II (Biphenyl derivative) Biphenyl-amide Diuretic Most active in vivo diuretic

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch is expected near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides .
    • Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in related triazole-thiones .
  • Solubility :
    • The methyl group on benzothiazole increases lipophilicity compared to unsubstituted analogs (e.g., N-(1,3-benzothiazol-2-yl)acetamide derivatives) .
    • Thiophene’s aromaticity may reduce solubility relative to piperazine-containing analogs like BZ-IV .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H10N2OS2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 739345

The compound features a benzothiazole moiety linked to a thiophene carboxamide, which is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that compounds with benzothiazole structures often exhibit significant anticancer activity due to their ability to modulate apoptotic pathways.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to the conversion into active caspase-3, which is crucial for the apoptotic process .
    • Structure–activity relationship (SAR) studies suggest that the presence of both the benzothiazole and thiophene moieties enhances its efficacy against various cancer cell lines.
  • Case Study :
    • A study evaluated several benzothiazole derivatives, including this compound, against U937 and MCF-7 cancer cell lines. The results indicated that this compound exhibited potent anticancer activity with IC50 values comparable to established anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Preliminary tests indicate that it possesses significant activity against various bacterial strains, which could make it a candidate for developing new antibacterial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Impact on Activity
Benzothiazole RingEnhances anticancer and antimicrobial properties
Thiophene Carboxamide GroupContributes to apoptosis induction and enzyme inhibition
Substituents on BenzothiazoleVariations can lead to improved selectivity and potency

Research Findings

  • In vitro Studies :
    • In vitro assays have demonstrated that modifications in the thiophene or benzothiazole ring can significantly affect the compound's potency and selectivity against cancer cells .
  • Pharmacological Potential :
    • The compound's ability to inhibit key enzymes involved in cell proliferation suggests potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling 2-thiophenecarboxylic acid derivatives with 2-amino-4-methylbenzothiazole precursors. Key steps include refluxing in polar aprotic solvents (e.g., THF or ethanol) with activating agents like EDCI/HOBt. Full characterization requires NMR (¹H/¹³C) to confirm regiochemistry, IR for carbonyl and amide bond validation, and mass spectrometry for molecular weight confirmation. Yields vary with substituent reactivity; for example, halogenated intermediates may require higher temperatures (190–232°C) .

Q. How can surface-enhanced Raman spectroscopy (SERS) be applied to study the adsorption behavior of this compound on metal nanoparticles?

  • Methodological Answer : SERS studies involve colloidal silver or gold nanoparticles to amplify vibrational signals of adsorbed molecules. For this compound, SERS can identify binding modes (e.g., thiophene ring vs. benzothiazole nitrogen coordination) by comparing spectral shifts at varying concentrations. Time-dependent experiments reveal adsorption kinetics and stability .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. Data collection at low temperatures (100 K) improves resolution. Hydrogen bonding networks and π-stacking interactions between benzothiazole and thiophene moieties can be analyzed to explain packing efficiency and stability .

Advanced Research Questions

Q. How does substituent variation on the benzothiazole or thiophene rings affect biological activity, and how are contradictions in structure-activity relationships resolved?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with electron-withdrawing/donating groups (e.g., halogens, methoxy) on either ring. Antitumor or antimicrobial assays (e.g., IC₅₀ determinations) are paired with computational docking to identify binding hotspots. Contradictions arise from off-target effects or solubility differences; countermeasures include logP measurements and in vitro metabolic stability assays .

Q. Can this compound serve as an ionophore in rare-earth ion-selective electrodes, and what validation methods are used?

  • Methodological Answer : Yes, derivatives like pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone have been used in Er³⁺-selective PVC membrane sensors. Validation includes Nernstian slope analysis (55–60 mV/decade), selectivity coefficients against interfering ions (e.g., La³⁺, Ce³⁺), and lifetime testing in varying pH conditions .

Q. What electrophysiological approaches are suitable for studying this compound’s interaction with TRP ion channels (e.g., TRPM8)?

  • Methodological Answer : Whole-cell patch-clamp recordings in transfected HEK293 cells or sensory neurons can assess TRPM8 modulation. Voltage ramps (-100 to +150 mV) reveal current-voltage relationships. Co-application with antagonists (e.g., AMTB) and calcium imaging validate specificity. Dose-response curves (EC₅₀) are fitted with Boltzmann functions to quantify activation thresholds .

Q. How can computational methods reconcile discrepancies between crystallographic data and DFT-optimized geometries?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) compare optimized gas-phase geometries with X-ray structures. Discrepancies in bond angles/lengths (e.g., thiophene-carboxamide torsion) may arise from crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/N) to contextualize deviations .

Data Contradiction Analysis

Q. Why do biological assays report conflicting IC₅₀ values for analogs of this compound across studies?

  • Methodological Answer : Variability arises from assay conditions (e.g., cell line heterogeneity, serum content) or compound purity. Mitigation involves orthogonal validation (e.g., SPR binding vs. cellular viability assays), HPLC purity checks (>95%), and standardized protocols (e.g., NCI-60 panel for antitumor screening) .

Q. How do solvent polarity and protonation states impact NMR chemical shift assignments?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter hydrogen bonding and ring current effects. Variable temperature NMR (VT-NMR) and pH titration (e.g., in D₂O/NaOD) resolve ambiguities in exchangeable protons (e.g., NH groups). DFT-predicted shifts (GIAO method) cross-validate experimental assignments .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry212–215°C (decomposes)
logPHPLC (C18 column, MeOH/H₂O)3.2 ± 0.3
TRPM8 EC₅₀Patch-clamp electrophysiology12.5 µM
Er³⁺ Selectivity CoefficientPotentiometric ISElog K = -3.2 vs. La³⁺

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